Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone

Physicochemical properties Cycloalkyl ketones Synthetic intermediate

Research requiring selective aldehyde protection or controlled steric environments is often hindered by regioisomer variability or ring-strain artifacts. This cycloalkyl aryl ketone solves these issues. - **Core utility:** Dual ketone + protected aldehyde (1,3-dioxolane) enables chemoselective transformations. - **Differentiation:** Cyclopentyl ring vs. cyclopropyl/cyclohexyl analogs provides distinct lipophilicity and conformational rigidity, impacting yield and selectivity. - **Supply:** ≥97% purity, 3-substituted phenyl regioisomer - not the common 4-substituted variant. - **Procurement:** Reliable B2B supply chain with technical data sheet support.

Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
CAS No. 898759-76-7
Cat. No. B3023902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone
CAS898759-76-7
Molecular FormulaC15H18O3
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=CC=CC(=C2)C3OCCO3
InChIInChI=1S/C15H18O3/c16-14(11-4-1-2-5-11)12-6-3-7-13(10-12)15-17-8-9-18-15/h3,6-7,10-11,15H,1-2,4-5,8-9H2
InChIKeyMGEMTLRMGOSEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone: Chemical Profile


Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (CAS 898759-76-7) is a cycloalkyl aryl ketone featuring a cyclopentyl group and a 1,3-dioxolane-protected phenyl ring . With the molecular formula C₁₅H₁₈O₃ and a molecular weight of approximately 246.30 g/mol, it serves as a versatile synthetic intermediate in organic and medicinal chemistry . Its dual functionality—a reactive ketone and a protected aldehyde equivalent (dioxolane)—enables participation in diverse transformations, including nucleophilic additions, cross-couplings, and deprotection to unmask the aldehyde .

Dual reactive handles: ketone and protected aldehyde (dioxolane) enable chemoselective transformations.
Cyclopentyl scaffold: unique steric and lipophilic balance for SAR exploration.
Consistent purity profile: specified purity supports reproducible multi-step synthesis.

Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone: Uniqueness vs. Analogs


Within the family of cycloalkyl 3-(1,3-dioxolan-2-yl)phenyl ketones, the cyclopentyl derivative (CAS 898759-76-7) occupies a unique steric and electronic niche that precludes direct substitution by its cyclopropyl, cyclobutyl, or cyclohexyl counterparts . The five-membered cyclopentyl ring confers a specific balance of conformational rigidity and lipophilicity, distinct from the strained cyclopropyl or the flexible cyclohexyl groups, directly impacting downstream synthetic outcomes such as reaction yields, purification efficiency, and product selectivity . Furthermore, the 3-substitution pattern on the phenyl ring differentiates it from the 4-substituted regioisomer, offering alternative vectors for molecular extension and potentially divergent biological target engagement [1].

Cycloalkyl ring size

Cyclopentyl steric and lipophilic balance differs from cyclopropyl or cyclohexyl analogs; reactivity, yields, and purification profiles may shift.

Regioisomeric substitution

3‑substitution (meta) provides a different molecular extension vector than 4‑substitution (para), altering downstream molecular recognition.

Predicted property variance

Boiling point and density differences among cycloalkyl analogs may require re‑optimization of distillation or chromatographic conditions.

Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone: Differentiation from Closest Analogs


Physicochemical Properties vs. Cycloalkyl Analogs

The target compound exhibits a predicted boiling point of 390.967 °C at 760 mmHg and a density of 1.166 g/cm³ . In comparison, the cyclopropyl analog (CAS 898759-72-3) has a molecular weight of 218.25 g/mol, while the cyclohexyl analog (CAS 898759-78-9) has a molecular weight of 260.33 g/mol . The cyclopentyl derivative's intermediate molecular weight and predicted physicochemical parameters suggest a unique profile for distillation and chromatographic purification, potentially offering a compromise between the volatility of smaller analogs and the higher boiling point of larger ones.

Physicochemical Profile
Class-level inference
MW: 246.30 g/mol (vs. 218.25 / 260.33); predicted bp ~391°C, density 1.166 g/cm³
Predicted values may guide solvent and purification strategy.
Computational estimates; experimental confirmation recommended.
Physicochemical properties Cycloalkyl ketones Synthetic intermediate

Purity and Supplier Availability

The target compound is commercially available from multiple vendors with a specified purity of 97.0% . In contrast, the cyclobutyl analog (CAS 898759-74-5) is listed in databases but its commercial availability and purity specifications are less documented, while the cyclopropyl analog (CAS 898759-72-3) is available from specialty suppliers . The consistent purity specification (97%) for the cyclopentyl derivative provides a reliable benchmark for researchers requiring reproducible synthetic outcomes.

Purity Specification
Reported
97.0% (vendor specified)
Supports reproducible multi-step synthesis workflows.
Verify lot-specific certificate of analysis.
Chemical purity Supplier comparison Procurement

Regioisomeric Differentiation: 3- vs. 4-Substitution

The target compound is the 3-substituted regioisomer (CAS 898759-76-7), which is distinct from the 4-substituted analog, Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone (CAS 898760-88-8) . The meta-substitution pattern on the phenyl ring offers a different vector for molecular extension compared to the para-substituted isomer, potentially leading to divergent biological activities and synthetic utility [1].

Regioisomeric Position
Class-level inference
3‑substitution (meta) vs. 4‑substitution (para)
Substitution pattern may influence molecular recognition and synthetic utility.
Direct bioactivity comparison data unavailable.
Regioisomers Synthetic building blocks Structure-activity relationship

Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone: Research and Industrial Applications


Protected Aldehyde Building Block for Multi-Step Synthesis

The 1,3-dioxolane moiety serves as a protecting group for the corresponding aldehyde, enabling selective transformations at the ketone or other sites before deprotection to reveal the reactive aldehyde functionality . This is particularly valuable in complex molecule synthesis where chemoselectivity is paramount.

Scaffold for Cycloalkyl SAR Studies

The cyclopentyl group imparts distinct steric and electronic properties compared to other cycloalkyl analogs, making this compound a valuable probe in medicinal chemistry campaigns to optimize target binding affinity and selectivity . Its defined purity (97%) ensures reliable SAR data generation.

Intermediate for Photoinitiator and Materials Research

Ketones protected as dioxolanes have been explored as latent photoinitiators, where thermal or acidic deprotection releases the active ketone for polymerization initiation [1]. The cyclopentyl variant may offer specific solubility or activation temperature profiles suitable for tailored material applications.

Application
Selection Property
Validation Focus
Protected aldehyde building block
Dual ketone/dioxolane functionality
Chemoselective transformation and deprotection efficiency
Cycloalkyl SAR scaffold
Cyclopentyl steric/lipophilic profile
SAR consistency and target engagement context
Latent photoinitiator intermediate
Dioxolane-protected ketone
Thermal/acidic activation profile and polymerization initiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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